molecular formula C10H12N4O4 B8738012 4-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)butanoic acid CAS No. 69150-38-5

4-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)butanoic acid

Cat. No.: B8738012
CAS No.: 69150-38-5
M. Wt: 252.23 g/mol
InChI Key: SHSDGDIOAXTJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)butanoic acid is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine ring system fused with a butanoic acid moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)butanoic acid typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with a butanoic acid precursor under controlled conditions. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaN3 in DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)butanoic acid involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

CAS No.

69150-38-5

Molecular Formula

C10H12N4O4

Molecular Weight

252.23 g/mol

IUPAC Name

4-(1-methyl-2,6-dioxo-7H-purin-3-yl)butanoic acid

InChI

InChI=1S/C10H12N4O4/c1-13-9(17)7-8(12-5-11-7)14(10(13)18)4-2-3-6(15)16/h5H,2-4H2,1H3,(H,11,12)(H,15,16)

InChI Key

SHSDGDIOAXTJRC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(N=CN2)N(C1=O)CCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

An oily suspension of 1-methyl-3(carboethoxypropyl)-7-(pivaloyloxymethyl)xanthine (508 mg) in 2 N NaOH(36.2 ml) was heated under nitrogen at 95°-100° for 2 hrs. The oil dissolved and the reaction was shown to be complete by TLC. After cooling the reaction mixure, it was acidified to pH 2-3 with 15 ml 12% hydrochloric acid and the solution extracted with 3×5 ml chloroform to remove the pivalic acid. After washing the chloroform extracts with 5 ml 0.5 N HCl, the aqueous solutions were combined and stripped to dryness and the residue dried in vacuo at room temperature. The crude product was dissolved in about 22 ml hot water, decolorized and concentrated to 15 ml, at which time 159 mg of a crystalline product was obtained upon cooling. m.p. 220°-221°.
Name
1-methyl-3(carboethoxypropyl)-7-(pivaloyloxymethyl)xanthine
Quantity
508 mg
Type
reactant
Reaction Step One
Name
Quantity
36.2 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

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